3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide
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Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Formation of Propanamide Moiety: The propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution with 2,6-Dichlorophenyl Group: The final step involves the substitution of the propanamide moiety with the 2,6-dichlorophenyl group, which can be achieved through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study various biological pathways and interactions, particularly those involving chlorinated aromatic compounds.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
3-(5-(4-Chlorophenyl)thiophene-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(5-(4-Chlorophenyl)pyrrole-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both furan and chlorophenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
853311-75-8 |
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Molecular Formula |
C19H14Cl3NO2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dichlorophenyl)propanamide |
InChI |
InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24) |
InChI Key |
FWPGNKNYOSCFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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